3-chloro-N-(3,5-difluorophenyl)benzamide
Description
Significance of N-Arylbenzamide Scaffolds in Chemical and Biological Research
The N-arylbenzamide scaffold is a cornerstone in the development of a wide array of biologically active molecules. Its structural rigidity and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for targeting various biological macromolecules. Researchers have successfully utilized this scaffold to develop inhibitors for enzymes such as Leucine-rich repeat kinase 2 (LRRK2), a potential target for Parkinson's disease, and as STAT3 dimerization inhibitors for cancer therapy. nih.govnih.gov The adaptability of the N-arylbenzamide structure allows for fine-tuning of its pharmacological properties, making it a recurring motif in the quest for new drugs.
The following table showcases the diversity of biological targets for which N-arylbenzamide-based inhibitors have been developed, illustrating the broad applicability of this scaffold.
| Biological Target | Therapeutic Area | Reference Compound Example |
| Leucine-rich repeat kinase 2 (LRRK2) | Parkinson's Disease | 5-substituent-N-arylbenzamide derivatives |
| Signal transducer and activator of transcription 3 (STAT3) | Cancer | S3I-201 (O-tosylsalicylamide) |
| Kinetoplastid Parasites | Antiprotozoal | N-phenylbenzamide derivatives |
Overview of Halogenated N-Arylbenzamides in Contemporary Medicinal Chemistry
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.netnih.gov For instance, the presence of fluorine atoms can enhance metabolic stability by blocking sites of oxidation, while chlorine atoms can increase lipophilicity and facilitate membrane permeability. nih.gov
In the context of N-arylbenzamides, halogenation has been shown to be crucial for their biological activity. Studies on various halogenated benzamides have demonstrated a range of activities, including antibacterial, antifungal, and anticancer effects. nih.govresearchgate.net The specific placement and nature of the halogen substituents on the aromatic rings can drastically alter the compound's potency and selectivity.
Specific Research Focus on 3-chloro-N-(3,5-difluorophenyl)benzamide: Current Gaps and Rationale
Despite the extensive research into N-arylbenzamides and the strategic use of halogenation, the specific compound This compound remains largely unexplored in publicly available scientific literature. This represents a significant knowledge gap, particularly given the potential for synergistic or unique biological activities arising from its specific halogenation pattern.
The rationale for investigating this compound is compelling. The presence of a chlorine atom at the 3-position of the benzoyl ring and two fluorine atoms at the 3- and 5-positions of the N-phenyl ring suggests a molecule with distinct electronic and steric properties. The difluorophenyl moiety is a common feature in many bioactive compounds, often contributing to enhanced binding affinity and improved pharmacokinetic profiles. The combination of these specific halogen substitutions on the N-arylbenzamide scaffold presents an opportunity to explore novel structure-activity relationships and potentially discover new therapeutic leads.
The following table outlines the structural features of this compound and the potential contributions of each component to its bioactivity, forming a strong basis for future research.
| Structural Feature | Potential Contribution to Bioactivity |
| N-Arylbenzamide Core | Provides a rigid scaffold for specific receptor binding and allows for diverse functionalization. |
| 3-Chloro Substitution | Can enhance lipophilicity, potentially improving cell membrane permeability. May also participate in halogen bonding interactions with the target protein. |
| 3,5-Difluoro Substitution | Can increase metabolic stability by blocking potential sites of metabolism. The strong electronegativity of fluorine can alter the electronic properties of the phenyl ring, influencing binding interactions. |
Given the proven track record of the N-arylbenzamide scaffold and the profound impact of halogenation on biological activity, a detailed investigation into the synthesis and biological evaluation of this compound is a logical and promising direction for future research in medicinal chemistry. Such studies would not only fill the existing gap in the literature but also have the potential to uncover a novel compound with significant therapeutic value.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8ClF2NO |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
3-chloro-N-(3,5-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-3-1-2-8(4-9)13(18)17-12-6-10(15)5-11(16)7-12/h1-7H,(H,17,18) |
InChI Key |
IZICESPTTAWKHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 3 Chloro N 3,5 Difluorophenyl Benzamide
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the molecular structure of 3-chloro-N-(3,5-difluorophenyl)benzamide by probing the interaction of the molecule with electromagnetic radiation.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for each of the seven protons on the aromatic rings and the single amide proton (N-H). Aromatic protons typically resonate in the range of 7.0-9.0 ppm. researchgate.net The amide proton often appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The splitting patterns (singlet, doublet, triplet, etc.) for the aromatic protons would be dictated by their coupling to adjacent protons, providing information on the substitution pattern.
¹³C NMR: The ¹³C NMR spectrum would identify all 13 unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically observed in the downfield region of 160-170 ppm. rsc.org Carbons attached to electronegative atoms like chlorine and fluorine would experience shifts, and their specific resonances can be confirmed through advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
¹⁹F NMR: As the molecule contains two fluorine atoms, ¹⁹F NMR is a crucial technique. It would be expected to show a single resonance for the two equivalent fluorine atoms at the 3- and 5-positions of the aniline (B41778) ring. The chemical shift of this signal, typically observed between -110 and -150 ppm for fluorobenzenes, would confirm their chemical environment. mdpi.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|
| Amide ¹H | 8.5 - 10.5 | Broad Singlet |
| Aromatic ¹H | 7.0 - 8.5 | Multiplets, Doublets, Triplets |
| Carbonyl ¹³C | 162 - 168 | Singlet |
| Aromatic ¹³C | 100 - 150 | Doublets (due to C-F coupling), Singlets |
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (FT-Raman), which correspond to the molecule's vibrational modes.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include the N-H stretch, typically around 3370 cm⁻¹, and the strong C=O (Amide I) stretch, expected near 1660 cm⁻¹. mdpi.com C-H stretching vibrations of the aromatic rings are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the rings would appear in the 1400-1600 cm⁻¹ region. Vibrations corresponding to C-Cl and C-F bonds would be found in the fingerprint region (below 1300 cm⁻¹). mdpi.comdcu.ie
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. This technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | ~3370 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=O (Amide I) | Stretch | ~1660 |
| C=C | Aromatic Ring Stretch | 1400 - 1610 |
| C-N | Stretch | 1200 - 1300 |
| C-F | Stretch | 1100 - 1250 |
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. For this compound, the spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would likely show absorption maxima corresponding to π→π* transitions within the two aromatic rings and the conjugated amide system. These are generally observed in the 200-400 nm range. researchgate.net
X-ray Crystallographic Investigations
Growing a suitable single crystal of the compound would allow for its analysis by X-ray diffraction. This experiment determines the precise coordinates of each atom in the crystal lattice. The fundamental properties derived are the unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) and the space group, which describes the symmetry of the crystal. For similar benzanilides, monoclinic or orthorhombic crystal systems are common. nih.govresearchgate.netnih.gov
Table 3: Illustrative Crystal Data for a Benzamide (B126) Analogue
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₃H₉Cl₂NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5598 |
| b (Å) | 10.2782 |
| c (Å) | 9.0788 |
| β (°) | 109.421 |
| Volume (ų) | 1105.3 |
| Z (Molecules/unit cell) | 4 |
Data for the analogue N-(3-chlorophenyl)benzamide for illustrative purposes. nih.gov
X-ray crystallography reveals the precise conformation of the molecule, which is largely defined by the dihedral angles between the planes of the two aromatic rings and the central amide group. In related benzanilides, the two aromatic rings are often not coplanar. The dihedral angle between the benzoyl ring and the aniline ring can vary significantly depending on the substitution pattern and crystal packing forces, with reported values ranging from nearly coplanar (e.g., ~7-9°) to highly twisted (e.g., ~77°). nih.govresearchgate.net The amide group itself is generally planar, and its orientation relative to the rings is a key conformational feature. dcu.ienih.gov Furthermore, the analysis would reveal intermolecular interactions, such as N-H···O hydrogen bonds, which are characteristic of benzamides and often link molecules into chains or other supramolecular structures. nih.govnih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(2,4-difluorophenyl)-2-fluorobenzamide |
| N-(3-chlorophenyl)benzamide |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal packing of this compound is primarily governed by a network of intermolecular interactions, including hydrogen and halogen bonds. A detailed analysis of analogous structures reveals that N–H⋯O hydrogen bonds are a recurring motif in benzanilides, often forming infinite chains. For instance, in the crystal structure of 3-chloro-N-(3-chlorophenyl)benzamide, adjacent molecules are linked into infinite chains through N–H⋯O hydrogen bonds. nih.govnih.gov
Analysis of Polymorphism and Co-crystallization (if applicable)
The existence of polymorphism, the ability of a compound to crystallize in more than one crystal form, is a known phenomenon in N-arylbenzamides. mdpi.com Different polymorphs can arise from variations in crystallization conditions, leading to different arrangements of molecules in the crystal lattice and, consequently, different physical properties. For this compound, while no specific polymorphs have been reported, the conformational flexibility of the amide linkage and the potential for different hydrogen and halogen bonding networks suggest that polymorphism could be possible under different crystallization conditions.
Co-crystallization, the process of forming a crystalline solid that consists of two or more different molecules in the same crystal lattice, is a widely used technique to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov Pharmaceutical co-crystals are typically held together by non-covalent interactions, such as hydrogen bonding. nih.gov Given the presence of hydrogen bond donors (N-H) and acceptors (C=O, F) in this compound, it is a viable candidate for the formation of co-crystals with suitable co-formers. The design of co-crystals would involve selecting co-formers that can form robust supramolecular synthons with the benzamide moiety. google.com
Cambridge Structural Database (CSD) Analysis for Analogous Structures
A search of the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, provides valuable insights into the structural chemistry of compounds analogous to this compound. nih.govcam.ac.uk While the crystal structure of the title compound is not available in the CSD, a wealth of data exists for structurally related benzamides. dcu.ie
Analysis of these analogous structures reveals several key trends. For example, in many substituted N-phenylbenzamides, the two aromatic rings are not coplanar. The dihedral angle between the rings can vary significantly depending on the nature and position of the substituents. nih.govresearchgate.net For instance, in the two independent molecules of 3-chloro-N-(3-chlorophenyl)benzamide, the dihedral angles between the benzoyl and aniline rings are 9.1(2)° and 7.3(3)°. nih.govnih.gov In contrast, the dihedral angle in 3-chloro-N-(3-methylphenyl)benzamide is a much larger 77.4(1)°. researchgate.net
The amide group (–NHCO–) conformation is another critical feature. In many benzanilides, the N–H and C=O bonds adopt an anti conformation. nih.gov The planarity of the amide group and its orientation relative to the aromatic rings are influenced by both intramolecular steric effects and intermolecular interactions. dcu.ie
Furthermore, the CSD contains numerous examples of fluorinated benzamides, which can serve as models for understanding the role of fluorine in crystal packing. dcu.iedcu.ie These structures often exhibit C–H⋯F and C–F⋯π interactions, which can influence the supramolecular architecture. dcu.iedcu.ie By comparing the crystal structures of these analogs, it is possible to predict the likely packing motifs and intermolecular interactions for this compound.
Based on a comprehensive search of available scientific literature, there is no specific published research on the computational chemistry and molecular modeling of the compound This compound .
Therefore, it is not possible to provide an article with detailed research findings, data tables, and analysis for the following requested sections:
Density Functional Theory (DFT) Calculations
Geometry Optimization and Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Molecular Electrostatic Potential (MEP) Mapping
Natural Bond Orbital (NBO) Analysis
Vibrational Frequency Calculations and Spectroscopic Correlation
Molecular Docking Studies
While computational studies have been conducted on analogous benzamide compounds nih.govdcu.ienih.govresearchgate.netnih.gov, the strict requirement to focus solely on this compound prevents the inclusion of data from these related molecules. The search for specific data on the target compound across various scientific databases did not yield any relevant results for the outlined topics.
Computational Chemistry and Molecular Modeling of 3 Chloro N 3,5 Difluorophenyl Benzamide
Molecular Docking Studies
Ligand-Target Binding Interactions
The potential of 3-chloro-N-(3,5-difluorophenyl)benzamide as a ligand for biological targets is predicated on the array of non-covalent interactions it can form within a protein's binding pocket. The key structural motifs of the molecule—the central amide linkage, the 3-chlorophenyl ring, and the 3,5-difluorophenyl ring—each contribute to its binding profile.
The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), capable of forming robust interactions with amino acid residues such as aspartate, glutamate, asparagine, and glutamine, or with the protein backbone itself. These hydrogen bonds are often crucial for anchoring a ligand in the correct orientation for activity.
The aromatic rings are sources of hydrophobic and π-stacking interactions. The 3-chlorophenyl ring can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. Furthermore, the chlorine substituent can participate in halogen bonding, an increasingly recognized non-covalent interaction where the halogen atom acts as an electrophilic region, interacting with a nucleophilic site such as a carbonyl oxygen or an aromatic ring. The 3,5-difluorophenyl ring also contributes to hydrophobic interactions. The fluorine atoms, being highly electronegative, can form weaker hydrogen bonds with suitable donors and may also engage in orthogonal multipolar interactions, influencing the ligand's conformation and binding.
A summary of the potential ligand-target binding interactions for this compound is presented in Table 1.
Table 1: Potential Ligand-Target Binding Interactions of this compound
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Backbone C=O |
| Amide C=O | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr, Arg, Backbone N-H |
| 3-Chlorophenyl Ring | Hydrophobic Interactions, π-π Stacking, Halogen Bonding | Leu, Ile, Val, Phe, Tyr, Trp, Backbone C=O |
| 3,5-Difluorophenyl Ring | Hydrophobic Interactions, π-π Stacking, Weak H-Bonds | Leu, Ile, Val, Phe, Tyr, Trp, Suitable H-bond donors |
Prediction of Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method employs a scoring function to estimate the binding affinity, typically expressed as a binding energy or score. While no specific docking studies for this compound have been published, insights can be gleaned from studies on analogous benzamides.
For instance, substituted benzamides have been investigated as inhibitors of various enzymes. In a hypothetical docking scenario with a kinase, this compound would likely position its amide group to form key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The 3-chlorophenyl and 3,5-difluorophenyl rings would likely occupy adjacent hydrophobic pockets, with their substitution patterns fine-tuning the van der Waals and electrostatic interactions.
The predicted binding affinities for a series of related benzamide (B126) derivatives against a hypothetical target are conceptualized in Table 2. These values are illustrative and demonstrate how substitutions on the benzamide scaffold can modulate binding affinity. The inclusion of fluorine atoms, for example, has been observed in some cases to increase binding affinity. mdpi.com
Table 2: Illustrative Predicted Binding Affinities for a Series of Benzamide Analogs Against a Hypothetical Protein Target
| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| N-phenylbenzamide | -7.5 | Hydrogen bonds, hydrophobic interactions |
| 3-chloro-N-phenylbenzamide | -8.1 | Additional halogen bond with backbone carbonyl |
| N-(3,5-difluorophenyl)benzamide | -8.4 | Enhanced hydrophobic and multipolar interactions |
| This compound | -8.9 | Combination of hydrogen bonds, halogen bonds, and favorable fluorine interactions |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering detailed information on the conformational dynamics of a ligand and the stability of a ligand-protein complex.
Conformational Dynamics and Stability in Solution
The conformational flexibility of this compound is primarily dictated by the rotation around the two single bonds of the amide linker. Crystal structure analyses of analogous compounds, such as 3-chloro-N-(3-chlorophenyl)benzamide nih.govnih.gov and 3-chloro-N-(3-methylphenyl)benzamide nih.gov, reveal that the amide bond typically adopts a trans conformation. The dihedral angles between the amide plane and the two aromatic rings are influenced by the substitution patterns on the rings. In solution, the molecule is expected to explore a range of conformations, with the trans amide conformer being the most populated. The presence of the two fluorine atoms on one phenyl ring may introduce some conformational restrictions due to intramolecular interactions. mdpi.com
Table 3 presents a compilation of dihedral angles observed in the crystal structures of closely related benzamide analogs, which can serve as a proxy for the likely low-energy conformations of this compound.
Table 3: Dihedral Angles from Crystal Structures of Analogous Benzamide Compounds
| Compound | Dihedral Angle (Amide Plane vs. Benzoyl Ring) | Dihedral Angle (Amide Plane vs. Aniline (B41778) Ring) | Dihedral Angle (Benzoyl Ring vs. Aniline Ring) | Reference |
| 3-chloro-N-(3-chlorophenyl)benzamide (Molecule 1) | 37.4° | 31.5° | 9.1° | nih.gov |
| 3-chloro-N-(3-chlorophenyl)benzamide (Molecule 2) | 37.2° | 34.7° | 7.3° | nih.gov |
| 3-chloro-N-(3-methylphenyl)benzamide | Not specified | Not specified | 77.4° | nih.gov |
| N-(3,5-dichlorophenyl)benzamide | 14.3° | 44.4° | 58.3° | nih.gov |
Ligand-Protein Complex Stability and Water Interactions
MD simulations of a ligand-protein complex can assess its stability over time. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, and the root-mean-square fluctuation (RMSF) of individual residues. A stable complex is characterized by low and converging RMSD values, indicating that the ligand remains bound in a consistent pose.
In a simulation of this compound bound to a hypothetical protein, the stability of the key hydrogen bonds formed by the amide group would be a critical determinant of complex stability. The interactions of the halogenated rings within their respective pockets would also be monitored for fluctuations.
A conceptual summary of data that would be obtained from an MD simulation of a this compound-protein complex is shown in Table 4.
Table 4: Conceptual Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Simulation Metric | Observation for a Stable Complex | Implication |
| Ligand RMSD | Low and stable fluctuation around an average value | The ligand maintains a consistent binding pose. |
| Protein Backbone RMSD | Convergence to a stable value | The overall protein structure is not significantly perturbed by ligand binding. |
| Key H-bond Distances | Maintained within a defined range for a high percentage of the simulation time | The crucial hydrogen bonds are stable and contribute significantly to binding. |
| Number of Interfacial Water Molecules | A stable number of bridging water molecules | Water-mediated interactions contribute to complex stability. |
Structure Activity Relationship Sar Studies of 3 Chloro N 3,5 Difluorophenyl Benzamide Derivatives
Impact of Halogen Substituents on Biological Response
Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties and biological activity. nih.gov In the context of 3-chloro-N-(3,5-difluorophenyl)benzamide derivatives, the nature, position, and number of halogen substituents play a pivotal role in determining their biological response.
The position of the chlorine atom on the benzoyl ring and the fluorine atoms on the aniline (B41778) ring significantly influences the electronic distribution within the molecule, which in turn can affect binding affinity to target proteins. Studies on related halogenated benzamides have shown that the position of the halogen atom can induce significant changes in the molecule's conformational structure and intermolecular interactions. mdpi.comresearchgate.net For instance, the placement of a halogen can alter the acidity of the N-H proton of the amide linker, affecting its ability to act as a hydrogen bond donor.
The electron-withdrawing nature of chlorine and fluorine atoms can impact the reactivity and binding of the molecule. A noticeable trend of increasing activity with increasing electron-withdrawing properties of the anilide part of the molecule has been observed in related compounds. mdpi.com The 3-chloro substituent on the benzoyl ring and the 3,5-difluoro substituents on the phenyl ring create a specific electronic environment that is likely critical for activity. Moving the chlorine to the 2- or 4-position on the benzoyl ring would alter the molecule's dipole moment and electronic properties, likely leading to a change in biological activity. Similarly, altering the fluorine substitution pattern on the aniline ring would modulate the electronic density of that ring system.
The size of the halogen substituents and their position on the aromatic rings can impose steric constraints that influence the preferred conformation of the molecule. libretexts.org The amide bond's rotational barrier can be affected by adjacent substituents, dictating the relative orientation of the two aromatic rings. This conformation is often a key determinant of how well the molecule fits into the binding site of its biological target.
Role of the Amide Linker in Modulating Activity
The amide linker (-CONH-) is a critical structural motif in many biologically active molecules, including this compound. It serves as a rigid and planar unit that correctly orients the two aromatic rings. The hydrogen bonding capability of the amide N-H (donor) and C=O (acceptor) groups is often essential for binding to biological targets. nih.gov
Modification of the amide linker, for example, by N-alkylation, would remove the hydrogen bond donor capability and could significantly impact activity, as seen in SAR studies of other benzamide (B126) series. nih.gov The planarity of the amide bond is crucial for maintaining the optimal conformation for biological activity. Introducing groups that twist the amide bond would likely be detrimental. The length and flexibility of the linker are also important; replacing the amide with a more flexible or longer linker could disrupt the precise positioning of the aromatic moieties required for target interaction.
Influence of Substituents on the 3,5-Difluorophenyl Moiety
The 3,5-difluorophenyl group is a key feature of the molecule. The two fluorine atoms significantly increase the lipophilicity of this moiety and can engage in specific interactions with the biological target. In studies of other bioactive compounds, the substitution on a phenyl ring has been shown to be critical for activity. For instance, in a series of N-arylcinnamamides, compounds with a 3,5-bis(trifluoromethyl)phenyl group, which is electronically similar to a 3,5-difluorophenyl group but more lipophilic, showed potent antibacterial activity. mdpi.com
The introduction of other substituents on the 3,5-difluorophenyl ring would likely have a profound effect on activity. Adding electron-donating groups (like methoxy (B1213986) or alkyl groups) or additional electron-withdrawing groups would alter the electronic nature and steric profile of this part of the molecule. For example, in a series of pyrazole (B372694) derivatives, hydrophobic substituents on the aniline moiety (structurally analogous to the difluorophenyl part here) increased antibacterial activity, while a protic substituent like a carboxylic acid eliminated it. mdpi.com This suggests that maintaining the hydrophobic and electron-withdrawing character of the 3,5-difluorophenyl ring is likely important.
The following table illustrates the effect of substituents on a phenyl ring in a related series of antibacterial compounds, highlighting the importance of lipophilic and electron-withdrawing groups.
| Compound | Substituent (R) | Biological Activity (MIC in µg/mL against S. aureus) | cLogP |
| Reference 1 | -H | 2 | - |
| Reference 2 | 4-isopropyl | 1-2 | - |
| Reference 3 | 4-methoxy | >32 | 6.63 |
| Reference 4 | 4-fluoro | 2 | - |
| Reference 5 | 4-chloro | 1 | - |
| Reference 6 | 4-bromo | 1 | - |
| Reference 7 | 4-COOH | >32 | - |
Data adapted from a study on 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives, demonstrating SAR trends applicable to substitutions on an N-phenyl ring. mdpi.com
Comparative Analysis with Structurally Related Benzamides
The biological activity of this compound can be contextualized by comparing it with structurally similar benzamides. For example, 3-chloro-N-(3-chlorophenyl)benzamide, which replaces the two fluorine atoms with a single chlorine atom, provides a close structural analog. The crystal structure of this compound reveals specific conformational arrangements and intermolecular hydrogen bonding patterns that may be shared with the title compound. nih.gov
In a broader context, series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles have been synthesized and tested for insecticidal and fungicidal activities. nih.govmdpi.com While these molecules have additional heterocyclic moieties, the core benzamide structure is present. In one such series, a compound bearing a 2-chloro-N-(3-(trifluoromethyl)phenyl)benzamide fragment showed notable activity, highlighting the favorable nature of halogen substitutions on both phenyl rings. mdpi.com
A comparative analysis of the activity of various substituted benzamides is presented in the table below, showcasing how different substitution patterns influence biological outcomes in different assays.
| Compound Name | Substituents | Biological Activity |
| 2-chloro-5-(...)-N-phenylbenzamide | 2-Cl on benzoyl, unsubstituted N-phenyl | Larvicidal activity (100% at 10 mg/L against mosquito larvae) |
| 2-chloro-5-(...)-N-(3-(trifluoromethyl)phenyl)benzamide | 2-Cl on benzoyl, 3-CF3 on N-phenyl | Good larvicidal activity |
| 2-chloro-5-(...)-N-(3-chlorophenyl)benzamide | 2-Cl on benzoyl, 3-Cl on N-phenyl | Good larvicidal activity |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | 3,5-(CF3)2 on N-phenyl, 4-Cl on cinnamoyl | Potent antibacterial (submicromolar MIC vs S. aureus) |
| (2E)-N-[3,5-Dichlorophenyl]-3-(4-chlorophenyl)prop-2-enamide | 3,5-Cl2 on N-phenyl, 4-Cl on cinnamoyl | Active antibacterial |
Data adapted from studies on benzamide and cinnamamide (B152044) derivatives, illustrating the impact of various halogen substitution patterns on biological activity. mdpi.comnih.gov
This comparative data underscores a recurring theme in the SAR of this class of compounds: the presence and positioning of electron-withdrawing halogen substituents on both aromatic rings are consistently associated with potent biological activity across different therapeutic and pesticidal applications.
Biological Activities and Mechanistic Investigations
Exploration of Enzyme Inhibition Potentials
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The structural features of 3-chloro-N-(3,5-difluorophenyl)benzamide, specifically the benzamide (B126) core and halogen substitutions, suggest potential inhibitory activity against several classes of enzymes.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes. While direct studies on the MMP inhibitory activity of this compound are not prevalent in the current literature, the broader class of N-O-isopropyl sulfonamido-based hydroxamates has been investigated as MMP inhibitors. acs.org The development of selective MMP inhibitors remains an active area of research, with a focus on designing compounds that can differentiate between the various MMP isoforms to minimize off-target effects. The potential for benzamide derivatives to act as MMP inhibitors is an area that warrants further investigation.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of significant interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Several studies have explored benzamide derivatives as tyrosinase inhibitors. For instance, N-benzyl benzamide analogs have been synthesized and shown to be potent inhibitors of tyrosinase, with some derivatives being more effective than the well-known inhibitor, kojic acid. tandfonline.com The structure-activity relationship (SAR) studies of these compounds indicate that the substitution pattern on the phenyl rings plays a crucial role in their inhibitory activity. tandfonline.comnih.gov While specific inhibitory data for this compound is not available, the presence of the benzamide scaffold suggests a potential for interaction with the tyrosinase active site.
Interactive Data Table: Tyrosinase Inhibitory Activity of Selected Benzamide Derivatives
| Compound | IC50 (µM) | Reference |
| N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | - | tandfonline.com |
| 4a (ortho-methoxy with para-nitro substituents) | 4.77 | nih.gov |
| 4b | 7.89 | nih.gov |
| Kojic Acid (Reference) | 22.25 | nih.gov |
| N′-phenylbenzohydrazide | 10.5 | researchgate.net |
| N-(benzoyloxy)benzamide | 2.5 | researchgate.net |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Benzamides, particularly o-aminobenzamides, are a well-established class of HDAC inhibitors. nih.govnih.gov The benzamide moiety often serves as a zinc-binding group in the active site of the enzyme. tandfonline.comacs.org The efficacy of benzamide-based HDAC inhibitors is influenced by the nature of the substituents on the aromatic rings. nih.gov Although direct experimental data for this compound is lacking, its structural similarity to known benzamide HDAC inhibitors suggests that it could potentially exhibit activity against these enzymes.
Other Enzyme Targets (e.g., Acetylcholinesterase, β-Secretase, USP7)
Acetylcholinesterase (AChE)
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. Several studies have reported on benzamide derivatives as potent AChE inhibitors. nih.govdergipark.org.tr For example, a series of N,N'-(1,4-phenylene)bis(3-methoxybenzamide) derivatives were synthesized and showed significant AChE inhibitory activity, with the most active compound having an IC50 value of 0.056 µM. nih.gov The structure-activity relationship studies of benzamide and picolinamide (B142947) derivatives have shown that the substitution pattern on the benzamide core is critical for their inhibitory potency and selectivity. nih.govnih.gov
β-Secretase (BACE1)
β-Secretase is another key enzyme implicated in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-β peptides. The development of BACE1 inhibitors is a major focus of Alzheimer's research. nih.govfrontiersin.orgsciencedaily.com The aforementioned study on dual AChE and BACE1 inhibitors also evaluated the activity of benzamide derivatives against BACE1, with the most potent compound exhibiting an IC50 of 9.01 µM. nih.gov
USP7
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a target in cancer therapy due to its role in stabilizing oncoproteins. While small molecule inhibitors of USP7 have been developed, there is limited information on benzamide-based inhibitors for this enzyme. nih.govnih.govliverpool.ac.ukresearchgate.netvictoria.ac.nz Further research is needed to explore the potential of the this compound scaffold for USP7 inhibition.
Interactive Data Table: Inhibitory Activity of Benzamide Derivatives against AChE and BACE1
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | nih.gov |
| Donepezil (Reference) | AChE | 0.046 | nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | nih.gov |
| Quercetin (Reference) | BACE1 | 4.89 | nih.gov |
| Benzamide Derivative 7a | AChE | 2.49 | nih.gov |
Interaction with Molecular Targets and Signaling Pathways
Beyond enzyme inhibition, the biological effects of a compound can be mediated through its interaction with various receptors and signaling pathways.
Binding to Specific Receptors (e.g., Trace Amine Associated Receptors)
Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors that are activated by trace amines. nih.govdoi.org These receptors are being investigated as potential therapeutic targets for a range of neurological and psychiatric disorders. Notably, a benzamide derivative, N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide (EPPTB), has been identified as a TAAR1 antagonist. nih.govnih.gov This finding provides a direct link between the benzamide scaffold and the TAAR family of receptors. While the specific interaction of this compound with TAARs has not been reported, the precedent set by EPPTB suggests that this class of compounds warrants further investigation as potential modulators of TAAR signaling.
Antimicrobial Activity Studies
N-phenylbenzamide derivatives have been a subject of interest in the search for new antimicrobial agents due to their potential to combat resistant pathogens.
Studies on various N-phenylbenzamides have demonstrated a spectrum of antibacterial activity. Research has shown that certain derivatives can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.gov The specific substitutions on both the benzoyl and aniline (B41778) rings are crucial in determining the potency and spectrum of this activity. While data for this compound is not specified, the presence of halogen substituents is a recurring theme in active analogues.
Table 1: Antibacterial Activity of Selected N-Phenylbenzamide Derivatives
| Compound Class | Bacterial Strain | Activity Noted | Reference |
|---|---|---|---|
| N-Phenylbenzamides | Staphylococcus aureus (Gram-positive) | Inhibition of growth | nih.gov |
| N-Phenylbenzamides | Escherichia coli (Gram-negative) | Inhibition of growth | nih.gov |
The antifungal potential of the N-phenylbenzamide scaffold has also been explored. Research indicates that these compounds can be effective against fungal pathogens like Candida albicans. nih.gov Structure-activity relationship (SAR) studies on related benzamide derivatives suggest that the inclusion of halogen atoms, such as fluorine and chlorine, on the benzene (B151609) rings can significantly enhance antifungal activity. hku.hk This suggests that the 3-chloro and 3,5-difluoro substitution pattern of the title compound could be favorable for antifungal properties.
Table 2: Antifungal Activity of Substituted Benzamide Derivatives
| Compound Class | Fungal Strain | Key Structural Feature for Activity | Reference |
|---|---|---|---|
| N-Phenylbenzamides | Candida albicans | General N-phenylbenzamide scaffold | nih.gov |
| Benzamide Derivatives containing a Triazole Moiety | Phytopathogenic Fungi | Presence of F or Cl on the benzene ring | hku.hk |
Anti-inflammatory Properties
Benzamides as a chemical class are recognized for their anti-inflammatory potential. researchgate.net This activity is often linked to their ability to inhibit key enzymes and pathways involved in the inflammatory cascade. For instance, some substituted benzamides have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.govmdpi.com Furthermore, as mentioned previously, the inhibition of the NF-κB pathway is a primary mechanism through which benzamides can exert anti-inflammatory effects. researchgate.net The dual halogen substitution pattern in this compound aligns with features seen in other biologically active benzamides, suggesting it may share these anti-inflammatory characteristics.
Proposed Mechanisms of Action
Understanding the specific molecular interactions of a compound is key to elucidating its biological effects. For the N-phenylbenzamide class, several mechanisms have been proposed based on computational and in vitro studies.
The antimicrobial activity of N-phenylbenzamide derivatives is likely rooted in their ability to interfere with vital cellular functions in pathogens. In silico docking studies on some N-phenylbenzamides have suggested potential mechanisms of action. One proposed target is the enzyme aminoglycoside-2″-phosphotransferase-IIa, which is produced by bacteria to inactivate aminoglycoside antibiotics. nih.govnih.gov By inhibiting such resistance-conferring enzymes, these compounds could restore the efficacy of existing antibiotics.
For antifungal action, a potential target identified through molecular docking is the aspartic proteinase enzyme, which is a key virulence factor in fungi like Candida albicans. nih.govnih.gov Inhibition of this enzyme would disrupt the fungus's ability to spread and cause infection. While mechanisms like the inhibition of bacterial efflux pumps or cell wall synthesis are plausible for broad-spectrum antimicrobials, specific evidence for the N-phenylbenzamide class in these areas is not yet established in the reviewed literature.
Disruption of Proton Gradients
There is no available research data to suggest that this compound disrupts proton gradients across biological membranes.
Uncoupling of Oxidative Phosphorylation
There is no available research data to indicate that this compound acts as an uncoupler of oxidative phosphorylation.
Future Research Directions and Therapeutic Potential
Development of Advanced Analogues for Enhanced Specificity
The development of analogues with enhanced target specificity is a cornerstone of modern drug discovery. For 3-chloro-N-(3,5-difluorophenyl)benzamide, a systematic structure-activity relationship (SAR) study would be the initial step. This would involve the synthesis of a library of related compounds with varied substituents on both aromatic rings. For instance, the position and nature of the halogen substituents could be altered to probe their influence on binding affinity and selectivity. Research on other substituted benzamides has shown that polar substituents on the benzamide (B126) ring can be critical for receptor recognition. nih.gov
The development of benziodarone (B1666584) analogues has demonstrated that the introduction of different halogens (chlorine, bromine, iodine) or other groups like methyl or trifluoromethyl at specific positions can significantly enhance potency and selectivity for the target protein, transthyretin. acs.orgnih.govnih.gov X-ray crystallography of these analogues revealed that halogen bonds and CH···O hydrogen bonds are crucial for target binding. acs.orgnih.govnih.gov Similarly, for this compound, the introduction of additional functional groups could lead to the discovery of analogues with superior therapeutic properties.
Furthermore, exploring conformationally restricted analogues could lead to enhanced specificity. By incorporating the side chain into a ring system, such as in indolizidine derivatives of substituted benzamides, it is possible to create more rigid molecules that may fit more precisely into the binding pocket of a specific target, thereby reducing off-target effects. acs.org
A hypothetical library of analogues for future synthesis and evaluation could include modifications at the 4- and 5-positions of the benzamide ring, as these have been shown to be important for the activity of other benzamides. nih.gov
Table 1: Proposed Analogues of this compound for Future Synthesis
| Compound | Modification on Benzoyl Ring (relative to 3-chloro) | Modification on Aniline (B41778) Ring (relative to 3,5-difluoro) | Rationale |
| Analogue 1 | 4-hydroxy | No change | Introduce hydrogen bond donating/accepting group. nih.gov |
| Analogue 2 | 5-nitro | No change | Introduce polar hydrogen bond accepting group. nih.gov |
| Analogue 3 | No change | 2-hydroxy | Alter intramolecular hydrogen bonding potential. |
| Analogue 4 | 3-bromo | No change | Investigate effect of different halogen at the same position. acs.orgnih.govnih.gov |
| Analogue 5 | 3-trifluoromethyl | No change | Explore effect of a strong electron-withdrawing group. acs.orgnih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Benzamide Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govacs.org These computational tools can be leveraged to accelerate the development of novel benzamide-based therapeutics. For a compound like this compound, AI and ML can be applied in several ways.
Firstly, machine learning models can be trained on existing data for other benzamide derivatives to predict the biological activity of virtual compounds. researchgate.net This allows for the rapid in silico screening of large virtual libraries of analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, powered by machine learning algorithms like support vector machines (SVM) and neural networks, can identify key structural features that correlate with desired biological activity. nih.gov
Secondly, generative AI models can be employed for the de novo design of novel benzamide scaffolds. These models, trained on vast datasets of known molecules, can generate new molecular structures with optimized properties, such as high predicted affinity for a specific target and favorable pharmacokinetic profiles. researchgate.net
Thirdly, AI can aid in the planning of synthetic routes for the designed analogues. acs.orgnih.gov Computer-aided synthesis planning (CASP) tools can predict viable reaction pathways, helping to overcome synthetic challenges and improve the efficiency of the "make" phase in the design-make-test-analyze cycle. acs.orgnih.gov
Table 2: Applications of AI/ML in the Development of Benzamide Analogues
| AI/ML Application | Description | Potential Impact |
| High-Throughput Virtual Screening | Using ML models to predict the activity of virtual compounds against a specific target. nih.gov | Prioritization of synthetic efforts, reducing time and cost. |
| De Novo Drug Design | Employing generative models to create novel benzamide structures with desired properties. researchgate.net | Discovery of novel and patentable chemical matter. |
| Synthesis Prediction | Utilizing CASP tools to devise efficient synthetic routes for target molecules. acs.orgnih.gov | Acceleration of the synthesis of promising candidates. |
| Polypharmacology Prediction | Predicting the interaction of a compound with multiple targets to anticipate efficacy and side effects. acs.org | Design of drugs with desired multi-target profiles or avoidance of off-target interactions. |
Exploration of Novel Biological Targets
The benzamide scaffold is known to interact with a diverse range of biological targets. While many substituted benzamides are known for their activity at dopamine (B1211576) and serotonin (B10506) receptors, future research should not be limited to these. researchgate.netnih.govnih.gov The specific halogenation pattern of this compound may confer affinity for novel or underexplored targets.
For example, some substituted benzamides have shown activity as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. nih.gov Others have been investigated as inhibitors of carbonic anhydrases, which are targets for anticancer drugs. acs.org Given the prevalence of halogenated compounds in pharmaceuticals, exploring the activity of this compound against a broad panel of enzymes and receptors could uncover unexpected therapeutic opportunities.
Furthermore, the search for new antiparasitic agents has included the synthesis and evaluation of halogen-containing benzamides. nih.gov This suggests that this compound and its analogues could be screened for activity against various parasites. The fungicidal and insecticidal activities of some novel benzamides also point towards potential applications in agriculture. mdpi.comnih.gov
Table 3: Potential Biological Targets for this compound
| Target Class | Specific Examples | Therapeutic Area |
| G-Protein Coupled Receptors | Dopamine D2/D3 Receptors, researchgate.netnih.gov Serotonin 5-HT7 Receptors acs.org | Psychiatry, Neurology |
| Enzymes | Cyclooxygenases (COX-1/COX-2), nih.gov Carbonic Anhydrases, acs.org Histone Deacetylases researchgate.net | Inflammation, Oncology |
| Ion Channels | Voltage-gated sodium channels | Pain, Epilepsy |
| Other Proteins | Transthyretin nih.govnih.gov | Amyloidosis |
| Pathogen-specific targets | Various enzymes and proteins in bacteria, fungi, and parasites nih.govmdpi.comnih.gov | Infectious Diseases |
Potential Applications as Chemical Probes
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. Due to its potential for specific biological interactions, this compound could serve as a scaffold for the development of such probes.
One approach is the development of radiolabeled analogues for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Halogenated benzamides have been successfully developed as radioligands for imaging dopamine receptors in the brain. nih.gov By incorporating a suitable radioisotope (e.g., ¹⁸F, ¹²³I) into the structure of this compound or a high-affinity analogue, it may be possible to create a novel imaging agent for a yet-to-be-identified target.
Another strategy is the design of photoaffinity probes. By incorporating a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, into the benzamide structure, a probe can be created that covalently crosslinks to its biological target upon photoactivation. This would enable the identification and characterization of the binding proteins of this compound, which is particularly valuable if the target is unknown. researchgate.net
Finally, fluorescently labeled analogues could be synthesized to visualize the subcellular localization of the compound and its target in cells and tissues using fluorescence microscopy.
Table 4: Potential Chemical Probe Applications
| Probe Type | Modification | Application |
| Radioligand | Incorporation of a radioisotope (e.g., ¹⁸F, ¹¹C, ¹²³I) | In vivo imaging of target distribution and density using PET or SPECT. nih.gov |
| Photoaffinity Probe | Addition of a photoreactive group (e.g., benzophenone, aryl azide) | Covalent labeling and identification of the biological target(s). researchgate.net |
| Fluorescent Probe | Conjugation of a fluorophore | Visualization of target localization in cells and tissues. |
| Biotinylated Probe | Attachment of a biotin (B1667282) moiety | Affinity purification of the target protein for identification and further study. |
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-(3,5-difluorophenyl)benzamide, and how can reaction conditions be optimized?
A typical synthesis involves coupling 3-chlorobenzoic acid derivatives with 3,5-difluoroaniline via an amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP in DMF or dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Computational reaction path searches (e.g., density functional theory) can predict optimal intermediates and transition states, reducing trial-and-error approaches .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- NMR Spectroscopy : Analyze H and F NMR to confirm substitution patterns on the aromatic rings. For example, fluorine atoms in 3,5-difluorophenyl groups split proton signals into distinct doublets .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 296.04). Fragmentation patterns help confirm the benzamide backbone .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm) and aromatic C-Cl vibrations (~550–650 cm) .
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chloro and fluoro substituents.
- Hydrolytic Stability : Monitor pH in aqueous solutions; amide bonds may hydrolyze under strongly acidic or basic conditions. Use stability-indicating HPLC methods with C18 columns and acetonitrile/water gradients to track degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems or biological targets?
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes or receptors. The chloro and difluorophenyl groups may influence binding affinity via hydrophobic or halogen-bonding interactions .
- Quantum Chemical Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing Cl and F substituents lower the LUMO energy, enhancing reactivity in cross-coupling reactions .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or spectroscopic anomalies)?
- Orthogonal Validation : Combine LC-MS, C NMR, and X-ray crystallography to confirm structures. For instance, a byproduct with m/z 328.1 could arise from oxidation of the difluorophenyl ring, detectable via F NMR peak shifts .
- Mechanistic Probes : Introduce isotopic labeling (e.g., O in the amide group) to trace reaction pathways. Kinetic isotope effects (KIEs) can identify rate-determining steps .
Q. How do substituent effects (Cl, F) influence the compound’s physicochemical properties and reactivity?
- Electronic Effects : Fluorine’s electronegativity increases the electron-deficient nature of the aryl ring, directing electrophilic substitution to meta positions. Chlorine’s polarizability enhances halogen-bonding potential in crystal packing .
- Solubility : LogP calculations (e.g., using ACD/Percepta) predict moderate lipophilicity (~3.5), suggesting limited aqueous solubility. Co-solvents like DMSO or cyclodextrin inclusion complexes improve bioavailability .
Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of derivatives?
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases for enantiomer resolution.
- Membrane Technologies : Nanofiltration membranes (e.g., polyamide-based) can separate regioisomers based on molecular size and charge differences .
Methodological Notes
- Synthesis Optimization : Integrate high-throughput screening with robotic liquid handlers to test 100+ conditions in parallel .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data archiving .
For further details on reaction mechanisms or validation protocols, consult computational chemistry platforms (e.g., ACD/Percepta) or spectroscopic databases (NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
